5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2FN4 and its molecular weight is 255.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target cyclin-dependent kinase 2 .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds have been known to exhibit good absorption and distribution, undergo metabolism in the liver, and are excreted through the kidneys .
Result of Action
Similar compounds have been known to inhibit cell proliferation and induce cell cycle arrest .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, the compound has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced hydroxyproline content in cells . Additionally, the compound’s fluorine atom enhances its binding affinity to certain biomolecules, further modulating their biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the hydroxyproline content in HSC-T6 cells, indicating its impact on collagen synthesis and cellular metabolism . Furthermore, its interaction with specific signaling pathways can alter gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their conformation and activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. For instance, its interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity and reducing collagen synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that its effects on cellular function, such as inhibition of prolyl-4-hydroxylase, persist over extended periods, indicating its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals, further modulating its activity and function.
Properties
IUPAC Name |
5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJFEVCTIDEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.